molecular formula C18H20ClNO4 B280628 3-Ethyl 5-methyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

3-Ethyl 5-methyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B280628
M. Wt: 349.8 g/mol
InChI Key: YWBGYVVBLWLGQT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl 5-methyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain proteins involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potential applications in medicinal chemistry. It has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of compound X.

Future Directions

There are several future directions for research on compound X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and autoimmune disorders. Additionally, research could focus on developing more efficient synthesis methods for compound X to improve its availability for scientific research.

Synthesis Methods

The synthesis of compound X has been achieved using various methods, including the Hantzsch reaction, microwave-assisted synthesis, and solvent-free synthesis. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 3-chlorobenzaldehyde, and ammonium acetate in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction between the starting materials. Solvent-free synthesis involves the reaction of the starting materials in the absence of a solvent.

Scientific Research Applications

Compound X has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

5-O-ethyl 3-O-methyl (4S)-4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20ClNO4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-7-6-8-13(19)9-12/h6-9,16,20H,5H2,1-4H3/t16-/m0/s1

InChI Key

YWBGYVVBLWLGQT-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)Cl)C(=O)OC)C)C

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.